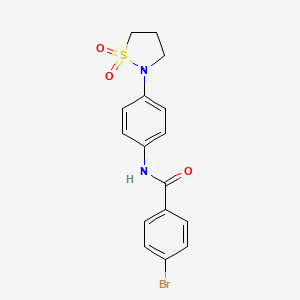

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is an important enzyme that plays a crucial role in regulating the acetylation of proteins, which in turn affects various cellular processes. The inhibition of HDAC6 by 4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Applications De Recherche Scientifique

Novel Compound Synthesis and Antimicrobial Activity

A study explored the synthesis of novel derivatives with potential anti-tubercular activity, employing ultrasound-assisted synthesis techniques. Although the specific compound "4-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide" was not directly mentioned, the research into similar compounds indicates a broader interest in developing new antimicrobial agents through innovative synthesis methods (Nimbalkar et al., 2018).

Chemical Synthesis Techniques

Research into the synthesis of complex compounds often involves halogenated components due to their reactivity and utility in constructing pharmacologically active molecules. A practical synthesis method for a CCR5 antagonist highlights the role of brominated intermediates in facilitating chemical reactions, showcasing the importance of halogenated compounds in medicinal chemistry and drug development (Ikemoto et al., 2005).

Antimicrobial Analog Synthesis

The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrates the potential of incorporating specific halogenated and sulfur-containing moieties for enhancing antimicrobial activity. This approach underlines the significance of structural modification in drug design, particularly for combating microbial resistance (Desai et al., 2013).

Coordination Chemistry and Material Synthesis

The synthesis and characterization of metal complexes with halogenated ligands, such as "4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives," offer insights into the interplay between organic ligands and metals. These studies contribute to the understanding of coordination chemistry and its applications in creating materials with novel properties (Binzet et al., 2009).

Catalysis and Reaction Mechanisms

Research into palladium-catalyzed intermolecular amidation of aryl halides provides an example of how specific compounds can be utilized to study reaction mechanisms and catalysis. Such work is crucial for advancing synthetic methodologies, potentially leading to more efficient and sustainable chemical processes (Yin & Buchwald, 2002).

Propriétés

IUPAC Name |

4-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAJUEFWJYAUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)

![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)

![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)

![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)